(S)-1-(3-Pyridinyl)propylamine 2hcl

Vue d'ensemble

Description

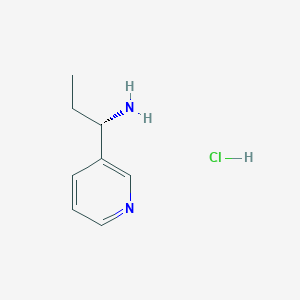

(S)-1-(3-Pyridinyl)propylamine 2HCl is a chemical compound that belongs to the class of pyridinium salts These salts are known for their structural diversity and significant roles in various natural products and bioactive pharmaceuticals The compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a propylamine side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Pyridinyl)propylamine 2HCl typically involves the reaction of 3-pyridinecarboxaldehyde with (S)-1-aminopropane in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 3-pyridinecarboxaldehyde in the presence of (S)-1-aminopropane. This method allows for the large-scale production of the compound with high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(3-Pyridinyl)propylamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- (S)-1-(3-Pyridinyl)propylamine 2HCl serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Reactions Involving this compound

- The compound can participate in various chemical reactions, including:

- N-Alkylation : Used to synthesize more complex amines.

- Amidation : Acts as a nucleophile in the formation of amides.

- Reduction Reactions : Can be reduced to yield secondary amines.

Biological Applications

Enzyme Inhibition Studies

- Due to its structural similarity to biologically active amines, this compound is employed in studying enzyme inhibition. It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Receptor Binding Studies

- The compound's interaction with various receptors has been explored. For instance, its binding affinity to serotonin receptors indicates potential applications in neuropharmacology, particularly for disorders like depression and anxiety.

Pharmaceutical Applications

Therapeutic Potential

- Research has indicated that this compound may have therapeutic effects, particularly as a precursor in synthesizing pharmaceutical agents. Its derivatives have shown promise in treating conditions such as hypertension and neurological disorders.

Case Study: Synthesis of Antidepressants

- A study demonstrated the successful use of this compound as an intermediate in synthesizing novel antidepressant compounds. The resulting derivatives exhibited enhanced efficacy compared to existing treatments, highlighting the compound's significance in medicinal chemistry.

Industrial Applications

Agrochemical Production

- In the agrochemical industry, this compound is utilized as an intermediate for producing herbicides and pesticides. Its ability to modulate biological activity makes it valuable for developing effective agricultural chemicals.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Essential for creating enantiomerically pure compounds |

| Biological Research | Enzyme inhibition and receptor binding studies | Potential candidate for drug development |

| Pharmaceutical Industry | Precursor in synthesizing therapeutic agents | Enhanced efficacy in antidepressant derivatives |

| Industrial Applications | Intermediate for agrochemicals | Effective in developing herbicides and pesticides |

Mécanisme D'action

The mechanism of action of (S)-1-(3-Pyridinyl)propylamine 2HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Pyridinylmethylamine: Similar structure but with a methyl group instead of a propyl group.

3-Pyridinylethylamine: Similar structure but with an ethyl group instead of a propyl group.

Nicotinamide: Contains a pyridine ring but with an amide group instead of a propylamine side chain.

Uniqueness

(S)-1-(3-Pyridinyl)propylamine 2HCl is unique due to its specific structural configuration and the presence of the propylamine side chain. This configuration imparts distinct chemical properties and biological activities, making it valuable for various research applications.

Activité Biologique

(S)-1-(3-Pyridinyl)propylamine 2HCl is a chiral amine with significant biological activity, particularly in pharmacological applications. This compound exhibits various interactions with biological targets, making it a valuable subject of study in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound consists of a pyridine ring attached to a propylamine chain, which contributes to its biological properties. The presence of the pyridine moiety enhances its ability to interact with various receptors and enzymes due to its electron-withdrawing nature and ability to form hydrogen bonds.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that this compound can modulate the activity of specific receptors, leading to various physiological effects:

- Receptor Binding : The compound has shown affinity for several receptor types, including adrenergic and dopaminergic receptors. Its interaction with these receptors can influence neurotransmission and has implications in treating neurological disorders .

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes, which may play a role in metabolic pathways relevant to drug metabolism and therapeutic efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Target | Effect | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Study A | D2 Receptor | Agonist | 38.6 nM | |

| Study B | D3 Receptor | Antagonist | 1.77 nM | |

| Study C | Enzyme X | Inhibition | 0.28 µM |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study investigated the effects of (S)-1-(3-Pyridinyl)propylamine on dopamine receptor signaling in rodent models. The results indicated that administration of the compound led to significant changes in locomotor activity, suggesting its potential use in treating conditions like Parkinson's disease where dopaminergic signaling is impaired .

- Case Study 2 : Another research project focused on the compound's role as an enzyme inhibitor in metabolic pathways related to obesity. The findings revealed that (S)-1-(3-Pyridinyl)propylamine effectively inhibited lipase activity, leading to reduced fat absorption in animal models .

Synthesis and Applications

The synthesis of this compound typically involves the condensation of appropriate precursors followed by reduction and hydrochloride salt formation. This compound serves as a precursor for various pharmaceutical agents and is utilized in research for developing new therapeutic strategies targeting neurological disorders and metabolic diseases.

Propriétés

IUPAC Name |

(1S)-1-pyridin-3-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-8(9)7-4-3-5-10-6-7;/h3-6,8H,2,9H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURMBIWJJACLET-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-95-1 | |

| Record name | 3-Pyridinemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.